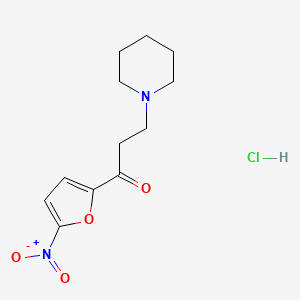

1-(5-Nitrofuran-2-YL)-3-piperidin-1-ylpropan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de NSC 6489 implica la síntesis de compuestos a base de silicio, que luego se integran en un circuito integrado de microondas monolítico. El proceso típicamente incluye los siguientes pasos:

Preparación de la oblea de silicio: Se preparan obleas de silicio de alta pureza como sustrato.

Dopaje: Las obleas de silicio se dopan con impurezas para modificar sus propiedades eléctricas.

Oxidación: Se hace crecer una capa de dióxido de silicio en la superficie de la oblea.

Fotolitografía: Los patrones se transfieren a la oblea utilizando un proceso de fotolitografía.

Grabado: El dióxido de silicio no deseado se graba para crear los patrones de circuito deseados.

Deposición: Se depositan varios materiales en la oblea para formar los componentes del circuito.

Empaquetado: Los circuitos terminados se empaquetan en un paquete SOT89 de plástico de 3 pines, de baja resistencia térmica, SMD.

Métodos de Producción Industrial

La producción industrial de NSC 6489 sigue pasos similares pero a mayor escala, con medidas de automatización y control de calidad para garantizar la consistencia y la confiabilidad. El proceso implica equipos de alta precisión y entornos de sala limpia para evitar la contaminación.

Análisis De Reacciones Químicas

Tipos de Reacciones

NSC 6489 principalmente experimenta reacciones típicas de compuestos a base de silicio, que incluyen:

Oxidación: El silicio puede formar dióxido de silicio cuando se expone al oxígeno.

Reducción: El dióxido de silicio se puede reducir a silicio utilizando agentes reductores.

Sustitución: Los átomos de silicio se pueden sustituir por otros elementos para modificar las propiedades del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Oxígeno u ozono a altas temperaturas.

Reducción: Hidrógeno o monóxido de carbono a altas temperaturas.

Sustitución: Varios halógenos u otros elementos en condiciones controladas.

Principales Productos Formados

Oxidación: Dióxido de silicio.

Reducción: Silicio puro.

Sustitución: Haluros de silicio u otros compuestos a base de silicio.

Aplicaciones Científicas De Investigación

NSC 6489 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Utilizado como componente en varias reacciones y procesos químicos.

Biología: Utilizado en el desarrollo de biosensores y otros dispositivos biológicos.

Mecanismo De Acción

El mecanismo de acción de NSC 6489 implica su capacidad para amplificar señales en circuitos electrónicos. Funciona utilizando una configuración de Darlington de retroalimentación resistiva, que proporciona un amplio ancho de banda con alta precisión. Los circuitos de adaptación interna aseguran una transmisión de señal eficiente y una pérdida mínima .

Comparación Con Compuestos Similares

Compuestos Similares

BGA6289: Otro amplificador de potencia media de banda ancha MMIC con propiedades similares.

BGA6589: Una variante con especificaciones y aplicaciones ligeramente diferentes.

BGA2712: Un amplificador de banda ancha utilizado en aplicaciones similares.

Singularidad

NSC 6489 destaca por su configuración y empaquetado específicos, que proporcionan una alta resistencia térmica y un rendimiento eficiente en una amplia gama de aplicaciones. Su combinación única de propiedades lo convierte en un componente valioso en varias industrias de alta tecnología.

Propiedades

Número CAS |

51415-03-3 |

|---|---|

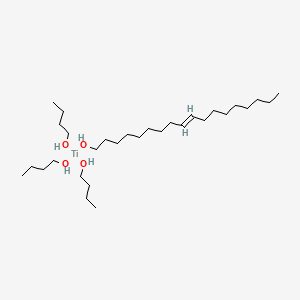

Fórmula molecular |

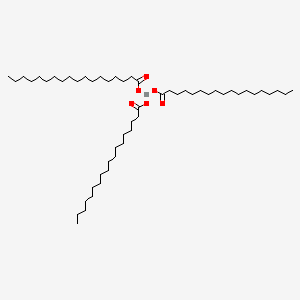

C12H17ClN2O4 |

Peso molecular |

288.73 g/mol |

Nombre IUPAC |

1-(5-nitrofuran-2-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C12H16N2O4.ClH/c15-10(6-9-13-7-2-1-3-8-13)11-4-5-12(18-11)14(16)17;/h4-5H,1-3,6-9H2;1H |

Clave InChI |

HOWUSTZLPGQWRL-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CCC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)